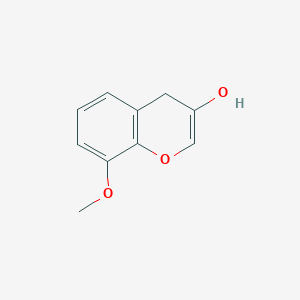

8-methoxy-4H-chromen-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-4H-chromen-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,6,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUZBEVOHBMKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC=C(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Biological Activities of 8 Methoxy 4h Chromen 3 Ol Derivatives

Enzyme and Receptor Target Interactions and Modulation

Derivatives of the chromene scaffold, particularly those bearing a methoxy (B1213986) group at the 8-position, have been the subject of various studies to elucidate their interactions with key biological targets. These investigations are crucial for understanding their therapeutic potential across different disease contexts.

While specific studies on the kinase inhibitory activity of 8-methoxy-4H-chromen-3-ol derivatives are not extensively documented, the broader class of chromene derivatives has been investigated for its potential to inhibit protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). These receptors are critical mediators of cell proliferation, survival, and angiogenesis.

Some research has focused on other substituted chromene derivatives. For instance, a series of 2-amino-3-cyano-4-aryl-7-methoxy-4H-chromenes were found to exhibit robust antiproliferative activities against several human cancer cell lines, with IC50 values in the low nanomolar range. nih.gov The anti-angiogenic properties of these compounds were also highlighted, with one derivative in particular showing a high potential to inhibit blood vessel formation in an in vivo zebrafish model. nih.gov

The general approach for targeting these kinases often involves the development of dual inhibitors that can simultaneously block both EGFR and VEGFR-2 signaling pathways, which may offer a strategy to overcome drug resistance. Although direct evidence for 8-methoxy-4H-chromen-3-ol derivatives is pending, the chromene scaffold is recognized as a promising starting point for the design of such inhibitors.

Coumarin (B35378) and chromene derivatives have been identified as selective inhibitors of tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII. These enzymes are involved in pH regulation in the tumor microenvironment and are considered important targets for cancer therapy.

A study on a series of methyl-2-[4-methyl-2-oxo-7–(2-oxo-2-arylethoxy)-8-propylchromen-3-yl]acetate derivatives demonstrated their selective inhibition of hCA IX and XII, with no activity against the off-target isoforms hCA I and II. nih.gov Similarly, a series of 8-substituted coumarins featuring alkylpiperazine and arylpiperazine chains were synthesized and shown to selectively inhibit hCA IX and XII. semanticscholar.org

The inhibitory activity of these coumarin-based compounds is presented in the table below:

| Compound ID | Target | Inhibition Constant (Kᵢ) (nM) |

| EMAC10151 B | hCA IX | 122.8 |

| Psoralen (B192213) Acid A | hCA IX | 94.7 |

| Psoralen Acid B | hCA IX | 7.4 |

| Psoralen Acid C | hCA IX | 12.5 |

| Psoralen Acid D | hCA IX | 15.3 |

| Psoralen Acid A | hCA XII | 15.8 |

| Psoralen Acid B | hCA XII | 9.8 |

| Psoralen Acid C | hCA XII | 11.2 |

| Psoralen Acid D | hCA XII | 13.5 |

Data sourced from studies on psoralen carboxylic acid derivatives, which share a core structure with coumarins.

These findings suggest that the 8-substituted chromene scaffold is a promising framework for developing selective inhibitors of tumor-associated carbonic anhydrase isoforms.

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Some benzo[f]chromene derivatives have been shown to act as dual inhibitors of topoisomerases and tubulin. nih.gov While direct studies on 8-methoxy-4H-chromen-3-ol derivatives are scarce, research on related structures provides some insights. For example, a study on benzophenanthridinone derivatives, which also feature a heterocyclic core, investigated the impact of methoxy substitutions on topoisomerase I (TOP1) inhibition. The position and number of methoxy groups were found to influence the inhibitory activity.

Monoamine oxidases are enzymes that catalyze the oxidative deamination of neurotransmitters. MAO-B inhibitors are of particular interest for the treatment of neurodegenerative diseases like Parkinson's disease.

Several studies have highlighted the potential of chromene and chroman derivatives as MAO-B inhibitors. A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were investigated, with some compounds showing nanomolar and selective MAO-B inhibition. Another study identified 5-hydroxy-2-methyl-chroman-4-one as a selective and reversible competitive inhibitor of MAO-B with a Ki value of 0.896 µM.

The inhibitory activities of selected chromene and chroman derivatives against MAO are summarized below:

| Compound Type | Target | IC₅₀ (nM) | Selectivity |

| 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one (Cmpd 25) | MAO-B | 1.1 | Highly selective for MAO-B |

| 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one (Cmpd 24) | MAO-A | 77 | No selectivity |

| 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one (Cmpd 24) | MAO-B | 61 | No selectivity |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13,970 | ~4-fold selective for MAO-B |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3,230 | ~4-fold selective for MAO-B |

Data compiled from studies on related chromene and chroman derivatives.

These findings underscore the potential of the chromene scaffold in designing potent and selective MAO-B inhibitors.

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Natural compounds, including flavonoids which share structural similarities with chromenes, have been investigated for their ability to modulate this pathway.

A study on a novel coumarin derivative, 8-methoxy-chromen-2-one, demonstrated its anti-inflammatory effects in a model of collagen-induced arthritis. The therapeutic effects were attributed to the downregulation of nitric oxide, NF-κB, and proinflammatory cytokines. The transcription factor NF-κB is known to be a downstream effector of the PI3K/Akt/mTOR pathway, suggesting a potential link between the observed anti-inflammatory effects of 8-methoxy-chromen-2-one and the modulation of this critical signaling cascade. However, direct evidence of 8-methoxy-4H-chromen-3-ol derivatives modulating the PI3K/mTOR pathway requires further investigation.

Tubulin Polymerization Modulation

A key mechanism of action for many chromene derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport. Their disruption can lead to cell cycle arrest and apoptosis, making them a prime target for anticancer therapies. nih.govnih.gov

Derivatives of 4-aryl-4H-chromene have been identified as effective tubulin polymerization inhibitors. researchgate.net Research indicates that the presence and position of methoxy groups on the chromene structure can significantly influence this activity. For instance, the presence of a 3,4,5-trimethoxy group on the A-ring of the chromene scaffold has been shown to improve antitubulin activity. nih.gov Docking studies suggest that these compounds can bind to the colchicine (B1669291) binding site on the β-subunit of tubulin. nih.gov This binding physically obstructs the polymerization of αβ-tubulin heterodimers into microtubules, leading to a destabilization of the microtubule network. nih.govnih.gov

The inhibition of tubulin assembly by these derivatives has been quantified in various studies. For example, certain conjugates of chromene have shown significant inhibition of tubulin polymerization, with one study reporting 46.40% and 48.50% inhibition for two different conjugates, comparable to the 50.19% inhibition by the known agent podophyllotoxin. nih.gov The potent disruption of microtubule dynamics ultimately leads to mitotic arrest, a key factor in the anticancer effects of these compounds. researchgate.net

| Compound/Derivative Class | Mechanism | Key Findings | Reference |

|---|---|---|---|

| 4-Aryl-4H-chromene derivatives | Inhibition of tubulin polymerization | Effective tubulin polymerization inhibitors, leading to mitotic arrest. | researchgate.net |

| Chromene with 3,4,5-trimethoxy group | Binding to colchicine site on β-tubulin | Enhanced antitubulin activity; disrupts microtubule dynamics. | nih.gov |

| Chromene conjugates (18a, 18b) | Inhibition of tubulin assembly | Showed 46.40% and 48.50% inhibition, respectively, comparable to podophyllotoxin. | nih.gov |

Aromatase and Steroid Sulfatase Inhibition

In addition to cytoskeletal disruption, derivatives of 8-methoxy-4H-chromen-3-ol are being explored for their ability to inhibit key enzymes in hormone synthesis, specifically aromatase and steroid sulfatase (STS). mdpi.com These enzymes are crucial in the production of estrogens and androgens, which can fuel the growth of hormone-dependent cancers. mdpi.comnih.govsemanticscholar.org

Steroid sulfatase (STS) hydrolyzes inactive steroid sulfates into their active, unconjugated forms. nih.gov Inhibiting STS is a therapeutic strategy to reduce the levels of active steroid hormones available to cancer cells. semanticscholar.org Non-steroidal sulfamate-based compounds, including those built on a coumarin scaffold (structurally related to chromenes), have been developed as potent STS inhibitors. mdpi.com The key pharmacophore for this activity is often an aryl sulfamate (B1201201) ester. Research into dual aromatase-sulfatase inhibitors (DASIs) has shown that incorporating a sulfamate group into nonsteroidal aromatase inhibitors can create molecules that irreversibly inhibit STS while reversibly inhibiting aromatase. mdpi.com An m-bromo derivative of one such DASI demonstrated potent inhibition of both aromatase (IC50: 0.82 nM) and STS (IC50: 39 nM). mdpi.com

The development of these inhibitors often involves modifying the core chromene or coumarin structure. For example, introducing small electron-withdrawing groups at certain positions of estrogen-derived STS inhibitors can enhance their potency. clemson.edu

Structure-Activity Relationship (SAR) Studies of 8-Methoxy-4H-chromen-3-ol Derivatives

The biological activity of 8-methoxy-4H-chromen-3-ol derivatives is intricately linked to their molecular architecture. SAR studies aim to elucidate how modifications to the chemical structure influence the compound's interaction with biological targets, thereby affecting its efficacy.

Impact of Substituent Nature and Positional Variations on Biological Activity

The nature and position of substituents on the 8-methoxy-4H-chromen-3-ol core play a critical role in determining the biological activity profile. Research on related chromene and coumarin structures provides valuable insights into these relationships. For instance, in a series of chromen-4-one derivatives evaluated for anti-Trypanosoma brucei activity, the position of a methoxy group was found to be crucial. Moving the methoxy group from position 7 to 6 led to a significant decrease in antiparasitic activity, highlighting the sensitivity of biological action to positional isomerism.

Table 1: Impact of Positional Variation of Methoxy Group on Anti-Trypanosoma brucei Activity of Chromen-4-one Derivatives

| Compound | Methoxy Group Position | EC50 (µM) |

| 1 | 7 | 0.4 |

| 3 | 6 | > 10 |

This table illustrates the dramatic effect of methoxy group placement on biological activity in a related chromenone scaffold.

Influence of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in determining the biological activity of chiral compounds. For derivatives of 8-methoxy-4H-chromen-3-ol that possess stereocenters, the different enantiomers or diastereomers can exhibit distinct biological efficacies and selectivities. This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact preferentially with one stereoisomer over another.

While specific studies detailing the stereochemical influence on 8-methoxy-4H-chromen-3-ol derivatives are scarce, the broader principles of stereopharmacology are well-established. The differential activity of enantiomers can arise from differences in binding affinity to the target, metabolic pathways, or distribution within the body. For instance, one enantiomer may fit perfectly into the active site of an enzyme, leading to potent inhibition, while the other enantiomer may have a poor fit and be inactive. This stereoselectivity can have profound implications for therapeutic development, as the use of a single, more active enantiomer can lead to improved efficacy and a better safety profile by reducing off-target effects and metabolic burden associated with the less active or inactive isomer. The synthesis and biological evaluation of individual stereoisomers of 8-methoxy-4H-chromen-3-ol derivatives are therefore crucial steps in understanding their full therapeutic potential.

Photochromic Properties and their Mechanistic Implications in Biological Systems

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. While the photochromic properties of various heterocyclic compounds have been explored, there is currently no specific information available in the scientific literature regarding the photochromic behavior of 8-methoxy-4H-chromen-3-ol or its derivatives.

The investigation of photochromism in this class of compounds could open up novel avenues for their application in biological systems. Photochromic molecules can be used as "photoswitches" to control biological processes with high spatial and temporal precision. For example, a biologically inactive photoisomer could be administered and then activated at a specific site in the body using light, thereby minimizing systemic side effects. The potential for such applications underscores the need for future research into the photophysical and photochemical properties of 8-methoxy-4H-chromen-3-ol derivatives.

Emerging Research Avenues and Future Prospects for 8 Methoxy 4h Chromen 3 Ol and Chromene Derivatives

Development of Novel Therapeutic Leads and Next-Generation Drug Candidates

The chromene nucleus is a versatile starting point for the design of new drug candidates due to its presence in a wide array of natural products and synthetic compounds with significant biological activity. frontiersin.orgnih.gov Researchers are actively exploring structural modifications of the chromene ring to develop next-generation therapeutic leads with enhanced potency and selectivity. The diverse pharmacological landscape of chromene derivatives includes anticancer, antimicrobial, anti-inflammatory, and antiviral activities, among others. nih.gov

The development of novel therapeutic leads from the chromene scaffold often involves the synthesis of extensive compound libraries with varied substitution patterns. These libraries are then screened against a range of biological targets to identify promising hit compounds. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, aims to improve the pharmacological profile of these initial hits.

Table 1: Selected Pharmacological Activities of Chromene Derivatives

| Pharmacological Activity | Therapeutic Target/Mechanism of Action | Reference Example(s) |

| Anticancer | Tubulin polymerization inhibition, PI3Kα inhibition, EGFR inhibition | Crolibulin™ (EPC2407), Chromeno[4,3-c]pyrazol-4(2H)-one derivatives, Chromene-azo sulfonamide hybrids |

| Antimicrobial | DNA gyrase and topoisomerase IV inhibition | Indolyl-4H-chromene derivatives |

| Anti-inflammatory | Cyclooxygenase (COX) inhibition | 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one |

| Neuroprotective | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition | 8-imino-2-oxo-2H,8H-pyrano[2,3-f]chromene analogs |

This table is illustrative and not exhaustive. The activities and targets are based on studies of various chromene derivatives, not specifically 8-methoxy-4H-chromen-3-ol.

Exploration of Polypharmacological Agents Based on the Chromene Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a growing interest in polypharmacology, the design of single chemical entities that can modulate multiple targets simultaneously. nih.gov The chromene scaffold is well-suited for the development of such multi-target agents due to its ability to be functionalized at various positions, allowing for the incorporation of different pharmacophoric features. researchgate.net

For instance, researchers have designed and synthesized chromone-based derivatives that act as dual inhibitors of monoamine oxidase (MAO) and cholinesterases, which are key targets in the treatment of Alzheimer's disease. researchgate.net Another study focused on 1,2,3-triazole-chromenone derivatives as multifunctional agents with anti-butyrylcholinesterase (BuChE), anti-Aβ aggregation, and metal-chelating properties. nih.gov These examples highlight the potential of the chromene framework to generate next-generation drugs with improved efficacy for complex diseases.

Advanced Computational Drug Design Strategies and Virtual Screening Approaches

Computational methods are increasingly integral to the drug discovery process, enabling the rapid and cost-effective identification of promising drug candidates. nih.govtaylorandfrancis.com For chromene derivatives, in silico techniques such as molecular docking and virtual screening are employed to predict their binding affinities and modes of interaction with various biological targets. ekb.egresearchgate.net

Molecular docking studies have been used to investigate the binding of chromene derivatives to targets like the Rab23 protein, which is implicated in cancer, and acetylcholinesterase, a target for Alzheimer's disease. ekb.egnih.gov These computational models provide valuable insights into the key structural features required for potent biological activity and guide the rational design of new, more effective chromene-based inhibitors.

Virtual screening of large compound libraries containing the chromene scaffold can also accelerate the discovery of novel hits for specific targets. By computationally filtering these libraries, researchers can prioritize a smaller, more manageable set of compounds for experimental testing, thereby increasing the efficiency of the drug discovery pipeline. mdpi.com

Table 2: Application of Computational Methods in Chromene Research

| Computational Method | Application | Target/System Studied | Reference Example |

| Molecular Docking | Prediction of binding mode and affinity | Rab23 protein, Acetylcholinesterase, DNA gyrase B | El-Maghraby & Abdelmonsef (2020), Reddy et al. (2016), Kumar et al. (2024) ekb.egnih.govnih.gov |

| Virtual Screening | Identification of potential hit compounds from large libraries | Various therapeutic targets | General drug discovery pipelines mdpi.com |

| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity | Novel chromene derivatives | Agarwal et al. (2025) nih.gov |

This table provides examples of how computational methods are applied to the study of chromene derivatives in general.

Innovation in Synthetic Methodologies for Accessing Structurally Complex Chromene Architectures

The development of novel and efficient synthetic methods is crucial for expanding the chemical space of accessible chromene derivatives and enabling the synthesis of more complex and structurally diverse molecules. researchgate.net Organic chemists are continuously exploring new catalytic systems and reaction pathways to construct the chromene scaffold with greater control over stereochemistry and functional group compatibility.

Recent innovations in this area include the use of organocatalysis, transition-metal catalysis, and multicomponent reactions to afford highly functionalized 4H-chromenes. acs.orgrsc.org For example, one-pot multicomponent reactions have been developed for the synthesis of 2-amino-4H-chromenes, which are important building blocks for various biologically active compounds. nih.gov Furthermore, environmentally friendly or "green" synthetic approaches, such as reactions in aqueous media or under solvent-free conditions, are gaining prominence. researchgate.netrsc.org

The ability to synthesize structurally complex chromene architectures is essential for fine-tuning their pharmacological properties and developing compounds with improved therapeutic profiles. These advanced synthetic methodologies will undoubtedly play a pivotal role in the future of chromene-based drug discovery.

Q & A

Q. What are the recommended synthetic routes for 8-methoxy-4H-chromen-3-ol, and how do reaction conditions influence yield and purity?

A common approach involves multi-step organic synthesis starting with substituted chromenones. For example:

- Alkylation : Introduce methoxy groups via nucleophilic substitution using methyl iodide and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C .

- Oxidation : Controlled oxidation of intermediates with KMnO₄ or CrO₃ to form ketone functionalities .

- Cyclization : Acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) to form the chromenone core . Yield optimization requires precise temperature control and solvent selection (e.g., DMF for solubility vs. EtOH for eco-friendliness) .

Q. Which spectroscopic techniques are critical for characterizing 8-methoxy-4H-chromen-3-ol, and what key spectral features should researchers prioritize?

- ¹H/¹³C NMR : Look for aromatic proton signals between δ 6.5–8.5 ppm and methoxy (-OCH₃) singlets near δ 3.8–4.0 ppm. Carbonyl (C=O) peaks appear at ~175–185 ppm in ¹³C NMR .

- FTIR : Strong C=O stretches (~1640–1680 cm⁻¹) and O-H stretches (~3200–3600 cm⁻¹) confirm chromenone and hydroxyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 192.16 for C₁₀H₈O₃) .

Q. How can researchers assess the biological activity of 8-methoxy-4H-chromen-3-ol, and what assays are suitable for preliminary screening?

- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Staphylococcus aureus or Escherichia coli .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based α-glucosidase/α-amylase inhibition assays to explore antidiabetic applications .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder or twinning) in 8-methoxy-4H-chromen-3-ol structures be resolved?

Use dual refinement strategies:

- SHELXL : Robust for high-resolution data but may require manual adjustment for disordered moieties (e.g., methoxy groups) .

- Validation Tools : Check R-factors (<5% for high quality) and electron density maps (e.g., Fo-Fc maps in Olex2) to identify unresolved regions .

- Twinned Data : Apply the TWIN/BASF commands in SHELXL for twinned crystals, ensuring HKLF5 format for intensity integration .

Q. What computational methods are effective for studying structure-activity relationships (SAR) of 8-methoxy-4H-chromen-3-ol derivatives?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., EGFR or COX-2) .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors using Python/R libraries .

- MD Simulations : GROMACS/AMBER for stability analysis of ligand-protein complexes over 100-ns trajectories .

Q. How can researchers address discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?

- Standardize Assays : Adopt CLSI guidelines for antimicrobial testing or use identical cell lines/passage numbers in cytotoxicity studies .

- Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data and identify outliers or confounding variables .

Q. What strategies enhance the regioselectivity of functionalizing 8-methoxy-4H-chromen-3-ol at the 3-OH position?

- Protecting Groups : Temporarily block the 7-OH with TBDMS-Cl before modifying 3-OH .

- Catalysts : Use Pd(OAc)₂ or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura) at specific sites .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at electron-deficient positions .

Methodological Tables

Table 1. Key Spectral Benchmarks for 8-Methoxy-4H-chromen-3-ol

| Technique | Characteristic Peaks | Reference Compound Data |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 6.8–7.2 (aromatic H), δ 3.9 (OCH₃) | |

| ¹³C NMR | δ 175.6 (C=O), δ 55.2 (OCH₃) | |

| FTIR | 1647 cm⁻¹ (C=O), 3479 cm⁻¹ (O-H) |

Table 2. Optimization of Synthetic Steps

| Step | Conditions | Yield Improvement Tips |

|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C, 12 hr | Use microwave (100 W, 30 min) |

| Cyclization | H₂SO₄, reflux, 6 hr | Replace with PPA (30% faster) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.